![molecular formula C13H13ClN2O5 B14598564 Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole CAS No. 61292-18-0](/img/structure/B14598564.png)
Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole is a compound that combines the properties of perchloric acid and an imidazole derivative. Perchloric acid is a strong mineral acid with the formula HClO4, known for its powerful oxidizing properties when heated. The imidazole derivative, 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole, is a heterocyclic compound containing nitrogen, which is often used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with an imidazole derivative under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the precipitation of sodium chloride and the formation of perchloric acid. The concentrated acid can be purified by distillation .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-prop-2-ynoxyphenyl)methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
Medicine
In medicine, derivatives of imidazole are known for their antimicrobial and antifungal properties. 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole may have similar applications, although specific studies are needed to confirm its efficacy .
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-methoxyphenyl)methyl]imidazole: Similar in structure but with a methoxy group instead of a prop-2-ynoxy group.
1-[(4-ethoxyphenyl)methyl]imidazole: Contains an ethoxy group, leading to different chemical properties.
1-[(4-butoxyphenyl)methyl]imidazole: Features a butoxy group, affecting its reactivity and applications.
Uniqueness
1-[(4-prop-2-ynoxyphenyl)methyl]imidazole is unique due to the presence of the prop-2-ynoxy group, which imparts specific reactivity and allows for unique chemical transformations. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
61292-18-0 |
|---|---|
Formule moléculaire |
C13H13ClN2O5 |
Poids moléculaire |
312.70 g/mol |
Nom IUPAC |
perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C13H12N2O.ClHO4/c1-2-9-16-13-5-3-12(4-6-13)10-15-8-7-14-11-15;2-1(3,4)5/h1,3-8,11H,9-10H2;(H,2,3,4,5) |
Clé InChI |
HYPIBJCCYIQSRV-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=C(C=C1)CN2C=CN=C2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)
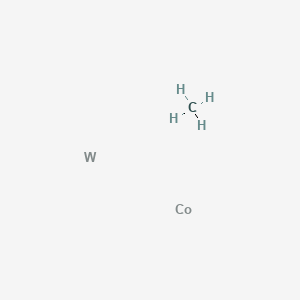
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
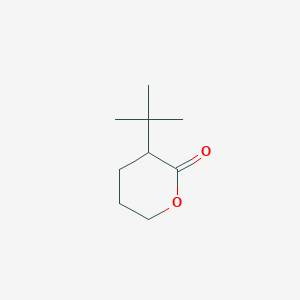
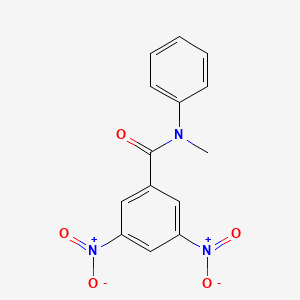
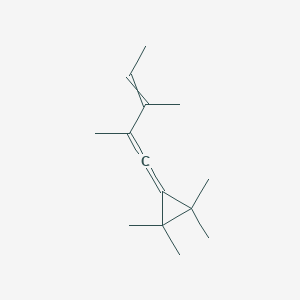
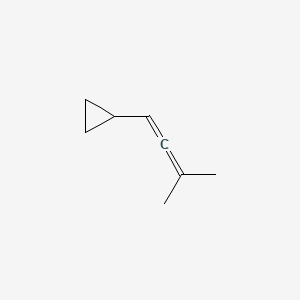

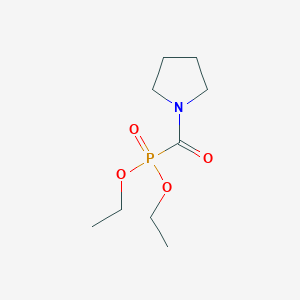
![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
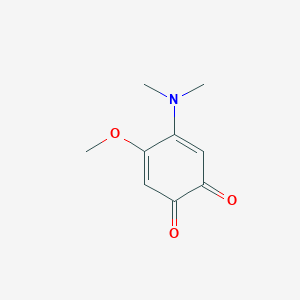
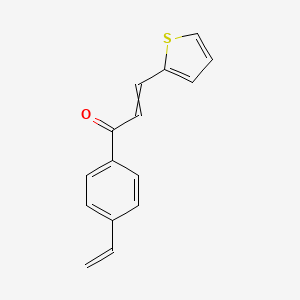
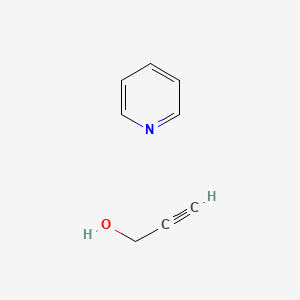
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)
